Benziodarone

Catalog No.
S520867
CAS No.
68-90-6
M.F
C17H12I2O3
M. Wt
518.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benziodarone

CAS Number

68-90-6

Product Name

Benziodarone

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone

Molecular Formula

C17H12I2O3

Molecular Weight

518.08 g/mol

InChI

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3

InChI Key

CZCHIEJNWPNBDE-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I

solubility

Soluble in DMSO

Synonyms

2-ethyl-3-benzofuranyl-4-hydroxy-3,5-diiodophenyl ketone, Algocor, Amplivix, benziodarone, Cardivix, Dila-Vasal, Dilafurane

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I

The exact mass of the compound Benziodarone is 517.89 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82133. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uric Acid Reduction:

One of the most studied aspects of Benziodarone is its ability to lower uric acid levels in the blood. Uric acid is a waste product formed during the breakdown of purines in the body. High uric acid levels can contribute to gout, a condition characterized by painful joint inflammation caused by the formation of uric acid crystals. Studies have shown that Benziodarone acts as a uricosuric agent, meaning it increases the excretion of uric acid through the kidneys. This mechanism makes it a potential therapeutic target for gout management, although it's not a first-line treatment due to safety concerns.

Anti-inflammatory Properties:

Other Potential Applications:

Scientific investigations have explored Benziodarone for its potential role in other areas. These include:

  • Cardiovascular health: Some studies suggest Benziodarone might have a protective effect on the heart and blood vessels, but the evidence is limited and requires further investigation [].
  • Liver fibrosis: Research suggests Benziodarone might have antifibrotic properties, potentially beneficial in liver diseases characterized by excessive scar tissue formation. However, more research is needed to confirm its efficacy and safety in this context.

Benziodarone is a synthetic organic compound classified as an aryl-phenylketone, specifically known as 4-(2-ethyl-1-benzofuran-3-carbonyl)-2,6-diiodophenol. Its chemical formula is C17H12I2O3C_{17}H_{12}I_2O_3, and it has a molar mass of approximately 518.09g/mol518.09\,g/mol . Initially developed as a uricosuric agent for the treatment of gout, Benziodarone has been withdrawn from markets in France and the UK due to adverse effects, including jaundice .

The exact mechanism by which benziodarone lowered uric acid levels remains unclear. Some theories suggest it might inhibit the enzyme xanthine oxidase, which is involved in uric acid production []. However, this mechanism needs further investigation.

Typical of aryl-phenylketones. Key reactions include:

  • Friedel-Crafts Acylation: This reaction allows the introduction of acyl groups into aromatic rings, which is essential for synthesizing Benziodarone derivatives.
  • Hydrogenation: This process can modify the benzofuran moiety, impacting the compound's biological activity .
  • Wittig Reaction: Utilized to create alkenes from carbonyl compounds, this reaction is significant in synthesizing analogues of Benziodarone .

Benziodarone exhibits notable biological activities:

  • Uricosuric Effect: It promotes the excretion of uric acid, making it effective in treating gout .
  • Transthyretin Stabilization: Recent studies indicate that Benziodarone and its analogues may inhibit transthyretin amyloidogenesis, suggesting potential applications in treating amyloidosis .
  • Vasodilatory Properties: As a vasodilator, it can influence cardiovascular health by relaxing blood vessels .

The synthesis of Benziodarone typically involves multiple steps:

  • Formation of Benzofuran Derivatives: Starting with appropriate salicylaldehydes, they are converted into ketones and subsequently reduced to yield benzofuran derivatives.
  • Acylation: The benzofuran derivatives undergo Friedel-Crafts acylation to introduce the necessary functional groups.
  • Final Modifications: These include deprotection steps and further reactions to achieve the desired structure .

Benziodarone interacts with various drugs, which can affect its therapeutic efficacy:

  • Increased Excretion with Allopurinol: Co-administration may enhance uric acid excretion.
  • Decreased Efficacy with Diuretics: Combinations with drugs like acetylsalicylic acid and thiazides can reduce its effectiveness .

Benziodarone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
BenzbromaroneBrominated analogueMore potent uricosuric agent
AmiodaroneSimilar aromatic structurePrimarily used as an antiarrhythmic agent
DronedaroneContains similar iodine substitutionsAntiarrhythmic properties

Similar Compounds

  • Benzbromarone
  • Amiodarone
  • Dronedarone

Benziodarone's unique combination of a benzofuran moiety and diiodophenol structure distinguishes it from these compounds, particularly in its specific application for gout and potential use in amyloidosis treatment.

The synthetic development of benziodarone began in the 1950s as part of broader pharmaceutical research efforts. The compound's molecular formula is C₁₇H₁₂I₂O₃ with a molecular weight of 518.08 grams per mole [1] [2]. Early synthesis protocols were documented in the mid-1950s, with key patent literature establishing the foundational synthetic approaches [3]. The historical development followed the broader trends in benzofuran chemistry that emerged during this period, when synthetic organic chemists were exploring heterocyclic compounds for medicinal applications [4].

The initial synthesis methodology was established by Beaudet and Henaux in 1957, with subsequent refinements documented through the early 1960s [3]. This period marked the systematic development of benzofuran-based pharmaceuticals, which later expanded into diverse therapeutic applications [5]. The withdrawal of benziodarone from clinical use in 1964 due to jaundice reports did not halt research into its synthetic pathways, as the compound continued to serve as a model for benzofuran chemistry development [6].

The evolution of benziodarone synthesis reflects broader advances in organic chemistry methodology, particularly in the areas of electrophilic aromatic substitution and halogenation chemistry. Modern synthetic approaches have built upon these foundational methods while incorporating contemporary improvements in selectivity and efficiency [7] [8].

Key Reaction Mechanisms in Benziodarone Fabrication

The synthesis of benziodarone involves several distinct mechanistic pathways, with the benzofuran core formation and subsequent iodination representing the most critical steps. The benzofuran scaffold is constructed through a multi-step process beginning with salicylaldehyde as the starting material [9].

The initial step involves the reaction of salicylaldehyde with chloroacetone in the presence of potassium hydroxide in absolute ethanol. This reaction proceeds through nucleophilic addition followed by cyclization to form 2-acetyl-1-benzofuran. The mechanism involves the formation of a potassium salt intermediate, followed by gradual addition of chloroacetone and reflux conditions for two hours [10].

The second critical mechanistic step employs the Wolff-Kishner reduction process to convert the acetyl group to an ethyl substituent. This reaction proceeds through hydrazone formation followed by nitrogen extrusion under basic conditions. The Wolff-Kishner reduction mechanism involves initial nucleophilic attack of hydrazine hydrate on the carbonyl group, followed by dehydration to form the hydrazone intermediate. The rate-determining step involves deprotonation of the hydrazone by alkoxide base to form a diimide anion, which subsequently collapses with loss of nitrogen gas to generate an alkyl anion that is protonated to yield the desired ethyl benzofuran [11] [12].

The third mechanistic pathway involves Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of tin tetrachloride as the Lewis acid catalyst. This step introduces the aromatic ketone functionality essential for the final benziodarone structure [10] [9].

The final and most characteristic mechanistic step involves selective iodination of the aromatic ring. The iodination mechanism proceeds through electrophilic aromatic substitution, where molecular iodine is activated by reaction with the phenolic hydroxyl group. The mechanism involves formation of an iodonium intermediate that undergoes nucleophilic attack by the aromatic ring, resulting in selective substitution at the positions ortho to the hydroxyl group [13] [7].

Optimization Strategies for Industrial-Scale Production

Industrial-scale production of benziodarone requires careful optimization of reaction conditions, particularly temperature control, solvent selection, and reagent stoichiometry. The Wolff-Kishner reduction step necessitates high-boiling solvents such as ethylene glycol to drive nitrogen gas evolution and achieve complete conversion [11] [12].

Solvent optimization plays a critical role in maximizing yields and minimizing byproduct formation. The initial benzofuran formation step benefits from absolute ethanol as the reaction medium, while the Friedel-Crafts acylation requires anhydrous conditions to prevent catalyst deactivation [10]. The iodination step typically employs aqueous potassium iodide solutions to enhance iodine solubility and reactivity [9].

Temperature control strategies are essential for maintaining reaction selectivity. The Wolff-Kishner reduction requires temperatures of 160°C for optimal conversion rates, while the iodination step proceeds effectively at temperatures between 200-220°C [9]. These elevated temperatures necessitate specialized equipment and safety protocols for industrial implementation.

Reagent optimization involves careful control of stoichiometric ratios to minimize waste and maximize atom economy. The iodination step typically employs a slight excess of iodine dissolved in 25% aqueous potassium iodide solution to ensure complete conversion of the phenolic precursor [9]. The use of sodium bisulfite for neutralization following iodination provides an environmentally acceptable approach to managing excess halogen reagents.

Catalyst recovery and recycling strategies have been developed for the tin tetrachloride used in the Friedel-Crafts acylation step. Industrial processes often employ continuous extraction techniques to separate and regenerate the Lewis acid catalyst, reducing overall production costs and environmental impact [14].

Byproduct Analysis and Purification Techniques

The synthesis of benziodarone generates several characteristic byproducts that require careful analysis and removal to achieve pharmaceutical-grade purity. The major byproducts arise from incomplete conversion, overhalogenation, and competing side reactions during the multi-step synthesis.

During the Wolff-Kishner reduction step, incomplete conversion can result in residual ketone impurities, while side reactions may generate amine-containing byproducts from excess hydrazine. These nitrogen-containing impurities are typically removed through acid-base extraction techniques, where the basic impurities are protonated and extracted into aqueous phases [11].

The iodination step presents particular challenges for byproduct control, as overhalogenation can produce polyiodinated derivatives. Analysis of these byproducts requires specialized techniques such as high-performance liquid chromatography with ultraviolet detection, where different iodination patterns exhibit distinct retention times and spectral characteristics [15] [16]. The major iodination byproducts include monoiodinated intermediates and triiodinated over-reaction products.

Impurity TypeOriginDetection MethodRemoval Technique
Residual ketonesIncomplete Wolff-Kishner reductionGas chromatographySelective reduction
Amine derivativesExcess hydrazineAcid-base extractionAqueous washing
Monoiodinated productsIncomplete iodinationHigh-performance liquid chromatographyCrystallization
Polyiodinated productsOverhalogenationMass spectrometryColumn chromatography

Purification strategies for benziodarone typically employ recrystallization from acetic acid as the primary technique for achieving pharmaceutical-grade purity. The compound's limited water solubility (approximately 0.2% at 25°C, increasing to 1.0% at 45°C) facilitates purification through selective crystallization methods [3]. The yellowish powder obtained exhibits a melting point of 167°C, providing a reliable parameter for purity assessment [3].

Advanced purification techniques include column chromatography using silica gel with hexane-ethyl acetate solvent systems. The compound's solubility in chloroform and acetone enables selective extraction procedures that separate benziodarone from hydrophilic impurities [3]. Industrial purification often employs automated crystallization systems that provide precise temperature and solvent control to maximize yield and purity.

Analytical validation of final product purity requires comprehensive characterization using multiple analytical techniques. Gas chromatography provides quantitative analysis of volatile impurities, while liquid chromatography-mass spectrometry enables identification and quantification of structural analogs and degradation products [15] [16]. The analytical methods must demonstrate linearity, accuracy, precision, and specificity according to established pharmaceutical validation guidelines [16].

Benziodarone demonstrates potent and selective inhibition of nicotinamide adenine dinucleotide phosphate oxidases, representing a critical mechanism in its pharmacodynamic profile [1] [2]. The compound exhibits remarkable selectivity for cellular nicotinamide adenine dinucleotide phosphate oxidase systems compared to cell-free enzymatic targets, with an eighty-one-fold difference in inhibitory concentration values between cellular and cell-free assays [1].

In cellular assays utilizing differentiated human promyelocytic leukemia cells, benziodarone achieves fifty percent inhibition of superoxide anion generation at a concentration of 2.2 micromolar [1]. This potent cellular activity contrasts sharply with its minimal effect in cell-free systems utilizing xanthine oxidase, where the fifty percent inhibitory concentration reaches 180 micromolar [1]. This selectivity pattern strongly indicates that benziodarone functions as a selective nicotinamide adenine dinucleotide phosphate oxidase inhibitor rather than a general superoxide scavenger or xanthine oxidase inhibitor [1].

Comparative kinetic analysis reveals that benziodarone possesses the highest superoxide anion reduction activity among tested benzofuran analogues, including benzbromarone, benzarone, and 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran [1]. The compound maintains this superior activity without demonstrating cytotoxic effects at concentrations up to 100 micromolar, contrasting with structurally related compounds such as amiodarone, which reduces cell viability to thirty-six percent at merely 10 micromolar [1].

The kinetic profile suggests that benziodarone preferentially targets nicotinamide adenine dinucleotide phosphate oxidase 2, the predominant isoform responsible for reactive oxygen species generation in neutrophils and other immune cells [1]. This selectivity is mechanistically significant, as nicotinamide adenine dinucleotide phosphate oxidase 2 represents the major source of pathological reactive oxygen species production in inflammatory conditions such as acute respiratory distress syndrome [1].

ParameterBenziodarone ValuesComparison/Reference
IC50 (cellular assay - HL-60 cells)2.2 μMDPI: highly active
IC50 (cell-free assay - xanthine oxidase)180 μMDPI and allopurinol: highly active
Superoxide anion reduction activityHighest among analogues testedBHDB similar, benzbromarone lower
Cytotoxicity at 100 μMNon-cytotoxicAmiodarone: 36% viability at 10 μM
Mechanism of actionNADPH oxidase inhibitionNot a superoxide scavenger
Selectivity for NOX vs xanthine oxidaseHigh selectivity for NOX81-fold selectivity (cellular vs cell-free)

Uricosuric Action Through URAT1 Modulation

The uricosuric mechanism of benziodarone operates through selective inhibition of urate transporter 1, a critical renal protein responsible for approximately ninety percent of uric acid reabsorption in the proximal tubule [3] [4]. This transporter belongs to the solute carrier family 22 and functions as an electroneutral antiporter, facilitating urate reabsorption in exchange for monovalent organic or inorganic anions [3] [5].

Benziodarone exhibits structural and functional similarities to benzbromarone in terms of urate transporter 1 modulation, both compounds featuring benzofuran cores with halogenated hydroxyphenyl substituents [6] [7]. The primary structural distinction lies in the halogen substitution pattern, with benziodarone containing diiodo groups while benzbromarone incorporates dibromo moieties [6]. This halogen variation influences binding affinity and selectivity, with iodinated compounds generally demonstrating enhanced potency for urate transporter 1 inhibition [8] [9].

Recent crystallographic studies of urate transporter 1 complexes reveal that benzbromarone and related compounds occupy the central urate-binding cavity, stabilizing the transporter in an inward-facing conformation that prevents normal substrate transport [10] [11]. The binding mode involves multiple molecular interactions, including hydrogen bonding between the hydroxyl group and amino acid residues, as well as halogen bonding between the iodine atoms and protein carbonyls [10]. These structural insights suggest that benziodarone likely employs similar binding mechanisms, given its closely related chemical structure.

The therapeutic implications of urate transporter 1 modulation extend beyond simple uric acid lowering effects. By blocking urate reabsorption, benziodarone potentially disrupts the pathological cascade wherein elevated intracellular uric acid activates nicotinamide adenine dinucleotide phosphate oxidases and promotes inflammatory responses [12]. This dual mechanism - direct nicotinamide adenine dinucleotide phosphate oxidase inhibition combined with urate transporter 1 blockade - may provide synergistic therapeutic benefits in conditions characterized by hyperuricemia and oxidative stress [12].

AspectDetails
Primary mechanismUricosuric agent - inhibits urate reabsorption
Transporter selectivityURAT1 inhibitor
Clinical applicationTreatment of gout and hyperuricemia
Comparison with benzbromaroneSimilar mechanism, different halogen substitution
Market statusWithdrawn in several countries due to hepatotoxicity
Route of administrationOriginally oral, proposed topical for ARDS

Vasodilatory Pathways and Ion Channel Effects

Benziodarone demonstrates vasodilatory properties that historically positioned it as a coronary dilator for angina pectoris treatment [13] [14]. The compound shares structural features with amiodarone, another benzofuran derivative known for its complex ion channel interactions, suggesting similar electrophysiological mechanisms [15] [16].

The vasodilatory mechanism likely involves modulation of potassium channels, particularly those responsible for vascular smooth muscle repolarization [17] [18]. Benzofuran derivatives characteristically interact with voltage-gated potassium channels through multiple binding sites, including the inner pore region and voltage sensor domains [18]. These interactions can alter channel gating kinetics, leading to prolonged channel opening and enhanced potassium efflux, ultimately resulting in membrane hyperpolarization and vasodilation [18].

Comparative analysis with amiodarone reveals important mechanistic insights. Amiodarone blocks human ether-a-go-go-related protein channels, prolongs cardiac refractoriness, and exhibits class I, II, and III antiarrhythmic properties [15]. The structural similarity between benziodarone and amiodarone, particularly the shared benzofuran core and iodinated aromatic system, suggests potential for similar ion channel interactions [15] [16]. However, benziodarone lacks the diethylaminoethanol side chain present in amiodarone, which may alter its tissue distribution and channel selectivity [15].

The iodine atoms in benziodarone likely contribute significantly to its ion channel effects through halogen bonding interactions with channel proteins [8] [9]. These interactions can stabilize specific channel conformations and influence gating kinetics. Additionally, the lipophilic benzofuran core facilitates membrane partitioning, enabling the compound to access transmembrane channel domains [19].

Recent evidence suggests that benziodarone may preferentially affect calcium-activated potassium channels and adenosine triphosphate-sensitive potassium channels in vascular smooth muscle [20] [21]. This selectivity could explain its coronary vasodilatory effects while potentially avoiding the severe cardiac conduction abnormalities associated with amiodarone [15].

PropertyBenziodarone
Primary cardiovascular effectCoronary vasodilator
Historical useTreatment of angina pectoris
Mechanism classClass III-like properties (inferred)
Ion channel interactionsPotassium channel effects (inferred)
Comparison with amiodaroneStructural similarity, different iodine pattern
Current statusWithdrawn from cardiovascular indications

Comparative Analysis With Structural Analogues

The benzofuran family of compounds, including benziodarone, benzbromarone, benzarone, and amiodarone, demonstrates structure-activity relationships that illuminate the molecular basis for their diverse pharmacological effects [1] [22] [23]. These compounds share a common 2-ethyl or 2-butyl benzofuran core but differ in their aromatic substitution patterns and side chain modifications [1] [24] [25].

Benziodarone exhibits the highest superoxide anion reduction activity among the tested analogues, achieving this effect through selective nicotinamide adenine dinucleotide phosphate oxidase inhibition rather than direct radical scavenging [1]. The diiodo substitution pattern on the hydroxyphenyl ring appears critical for this activity, as evidenced by the superior performance compared to the dibromo analogue benzbromarone and the unsubstituted benzarone [1]. This halogen effect likely involves enhanced halogen bonding interactions with target proteins and improved membrane partitioning properties [8] [9].

The alkyl chain length at the 2-position of the benzofuran ring influences both activity and toxicity profiles. Comparison between benziodarone (ethyl chain) and 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran reveals similar superoxide reduction activities, indicating that the diiodo substitution is more critical than chain length for nicotinamide adenine dinucleotide phosphate oxidase inhibition [1]. However, the butyl analogues generally demonstrate different pharmacokinetic properties and tissue distribution patterns [26].

Amiodarone represents a unique case within this family, incorporating a diethylaminoethoxy side chain that dramatically alters its pharmacological profile [16] [27]. While structurally related to benziodarone through the shared benzofuran-diiodophenyl framework, amiodarone exhibits severe cytotoxicity at concentrations where benziodarone remains non-toxic [1]. This toxicity difference likely relates to amiodarone's enhanced lipophilicity and prolonged tissue retention, leading to mitochondrial dysfunction and cellular damage [22] [15].

The hydroxyl group positioning proves essential for biological activity across all analogues. Compounds lacking this functionality demonstrate reduced activity, suggesting that hydrogen bonding capability is required for optimal protein interactions [8] [9]. Crystal structure analyses of related compounds bound to transthyretin reveal that the hydroxyl group participates in critical hydrogen bonding networks that stabilize protein-ligand complexes [8] [9].

Metabolic stability varies significantly among the analogues, with the halogen substitution pattern influencing cytochrome P450 interactions [22] [28]. Benzbromarone and benziodarone both undergo hepatic metabolism that can generate reactive intermediates responsible for their hepatotoxic potential [22] [11]. The iodine atoms in benziodarone may provide some protection against metabolic activation compared to the bromine atoms in benzbromarone, potentially explaining subtle differences in their toxicity profiles [22].

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesSuperoxide Reduction ActivityCytotoxicity
BenziodaroneC17H12I2O3518.092-ethyl benzofuran, 3,5-diiodo-4-hydroxyphenylHighestNon-toxic at 100 μM
BenzbromaroneC17H12Br2O3424.082-ethyl benzofuran, 3,5-dibromo-4-hydroxyphenylHighToxic at 100 μM
BenzaroneC17H14O3266.292-ethyl benzofuran, 4-hydroxyphenylLowerNon-toxic at 100 μM
AmiodaroneC25H29I2NO3645.312-butyl benzofuran, 3,5-diiodo with diethylamino chainHigh cytotoxicitySevere at 10 μM
BHDBC20H18I2O3560.172-butyl benzofuran, 3,5-diiodo-4-hydroxyphenylHighest (similar to benziodarone)Non-toxic at 100 μM
BHBBC20H20O3308.372-butyl benzofuran, 4-hydroxyphenylHigh cytotoxicitySevere at 10 μM

The molecular interaction patterns reveal that optimal activity requires the combination of the benzofuran core, appropriate alkyl substitution, halogenated hydroxyphenyl ring, and strategic positioning of hydrogen bonding groups [8] [1] [9]. These structure-activity relationships provide crucial insights for the rational design of next-generation compounds with improved selectivity and reduced toxicity profiles [8] [9].

Interaction TypeTarget/LocationSignificance
CH···O hydrogen bondsThr119, Leu17 in TTR bindingCritical for selective TTR binding
Halogen bondsIodine atoms with protein carbonylsEnhanced binding affinity
Hydrophobic interactionsBenzofuran ring with protein pocketsMembrane penetration and selectivity
π-π stackingAromatic rings with protein residuesStructural stability in binding
Electrostatic interactionsIodine atoms with Lys15Protein recognition specificity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

517.88759 g/mol

Monoisotopic Mass

517.88759 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

167.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75CL65GTYR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Uricosuric Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX04 - Benziodarone

Pictograms

Acute Toxic

Acute Toxic

Other CAS

68-90-6

Wikipedia

Benziodarone

Dates

Last modified: 08-15-2023

Classification of Cholestatic and Necrotic Hepatotoxicants Using Transcriptomics on Human Precision-Cut Liver Slices

Suresh Vatakuti, Jeroen L A Pennings, Emilia Gore, Peter Olinga, Geny M M Groothuis
PMID: 26881866   DOI: 10.1021/acs.chemrestox.5b00491

Abstract

Human toxicity screening is an important stage in the development of safe drug candidates. Hepatotoxicity is one of the major reasons for the withdrawal of drugs from the market because the liver is the major organ involved in drug metabolism, and it can generate toxic metabolites. There is a need to screen molecules for drug-induced hepatotoxicity in humans at an earlier stage. Transcriptomics is a technique widely used to screen molecules for toxicity and to unravel toxicity mechanisms. To date, the majority of such studies were performed using animals or animal cells, with concomitant difficulty in interpretation due to species differences, or in human hepatoma cell lines or cultured hepatocytes, suffering from the lack of physiological expression of enzymes and transporters and lack of nonparenchymal cells. The aim of this study was to classify known hepatotoxicants on their phenotype of toxicity in humans using gene expression profiles ex vivo in human precision-cut liver slices (PCLS). Hepatotoxicants known to induce either necrosis (n = 5) or cholestasis (n = 5) were used at concentrations inducing low (<30%) and medium (30-50%) cytotoxicity, based on ATP content. Random forest and support vector machine algorithms were used to classify hepatotoxicants using a leave-one-compound-out cross-validation method. Optimized biomarker sets were compared to derive a consensus list of markers. Classification correctly predicted the toxicity phenotype with an accuracy of 70-80%. The classification is slightly better for the low than for the medium cytotoxicity. The consensus list of markers includes endoplasmic reticulum stress genes, such as C2ORF30, DNAJB9, DNAJC12, SRP72, TMED7, and UBA5, and a sodium/bile acid cotransporter (SLC10A7). This study shows that human PCLS are a useful model to predict the phenotype of drug-induced hepatotoxicity. Additional compounds should be included to confirm the consensus list of markers, which could then be used to develop a biomarker PCR-array for hepatotoxicity screening.


[Clinical note concerning a recent coronary dilator: benziodarone]

A MEWISSEN
PMID: 14473077   DOI:

Abstract




[Amplivix therapy of angina pectoris. Double blind experiment]

T S JOHNSEN
PMID: 14451986   DOI:

Abstract




[Amplivix in the treatment of angina pectoris]

J H KLOSTER
PMID: 14457116   DOI:

Abstract




A Novel Open Access Web Portal for Integrating Mechanistic and Toxicogenomic Study Results

Jeffrey J Sutherland, James L Stevens, Kamin Johnson, Navin Elango, Yue W Webster, Bradley J Mills, Daniel H Robertson
PMID: 31020328   DOI: 10.1093/toxsci/kfz101

Abstract

Applying toxicogenomics to improving the safety profile of drug candidates and crop protection molecules is most useful when it identifies relevant biological and mechanistic information that highlights risks and informs risk mitigation strategies. Pathway-based approaches, such as gene set enrichment analysis, integrate toxicogenomic data with known biological process and pathways. Network methods help define unknown biological processes and offer data reduction advantages. Integrating the 2 approaches would improve interpretation of toxicogenomic information. Barriers to the routine application of these methods in genome-wide transcriptomic studies include a need for "hands-on" computer programming experience, the selection of 1 or more analysis methods (eg pathway analysis methods), the sensitivity of results to algorithm parameters, and challenges in linking differential gene expression to variation in safety outcomes. To facilitate adoption and reproducibility of gene expression analysis in safety studies, we have developed Collaborative Toxicogeomics, an open-access integrated web portal using the Django web framework. The software, developed with the Python programming language, is modular, extensible and implements "best-practice" methods in computational biology. New study results are compared with over 4000 rodent liver experiments from Drug Matrix and open TG-GATEs. A unique feature of the software is the ability to integrate clinical chemistry and histopathology-derived outcomes with results from gene expression studies, leading to relevant mechanistic conclusions. We describe its application by analyzing the effects of several toxicants on liver gene expression and exemplify application to predicting toxicity study outcomes upon chronic treatment from expression changes in acute-duration studies.


IODINE-INDUCED HYPOTHYROIDISM DUE TO BENZIODARONE (CARDIVIX)

M T HARRISON, A J CAMERON
PMID: 14258850   DOI: 10.1136/bmj.1.5438.840

Abstract




[TREATMENT OF ANGINA PECTORIS WITH BENZIODARON (AMPLIVIX)]

A J HOUTSMULLER
PMID: 14245957   DOI:

Abstract




JAUNDICE AND 'CARDIVIX'

D A CAHAL
PMID: 14193965   DOI: 10.1016/s0140-6736(64)92574-7

Abstract




CLINICAL TRIAL OF BENZIODARONE (CARDIVIX), ORALLY AND INTRAVENOUSLY, IN ANGINA

H A DEWAR, D J NEWELL
PMID: 14243617   DOI: 10.1177/003693306400901204

Abstract




CLINICAL EVALUATION OF ANTI-ANGINAL DRUGS WITH PARTICULAR REFERENCE TO BENZIODARONE, A NEW CORONARY VASODILATOR

G SANDLER, L N PATNEY, C W LAWSON
PMID: 14142164   DOI: 10.1136/pgmj.40.462.217

Abstract




Explore Compound Types